ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE, the synthesis may involve the following steps:
- Formation of the indole core.
- Introduction of the butyl, hydroxy, and methyl groups.
- Attachment of the piperidin-1-ylmethyl group.
- Esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new indole derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of viral replication, induction of apoptosis in cancer cells, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
ETHYL 1-BUTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-4-6-14-24-16(3)20(22(26)27-5-2)21-17(19(25)11-10-18(21)24)15-23-12-8-7-9-13-23/h10-11,25H,4-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXJRRBEWXZTBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2CN3CCCCC3)O)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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